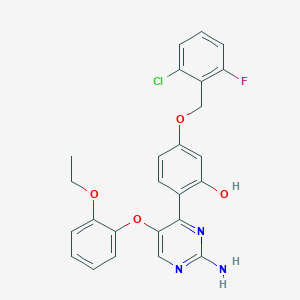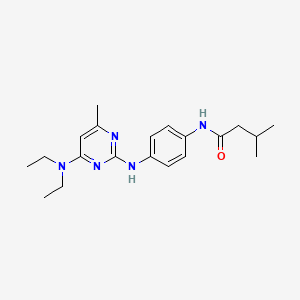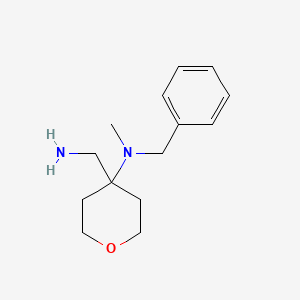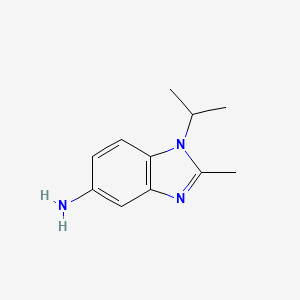
4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C20H19ClO3 . The average mass is 342.816 Da and the monoisotopic mass is 342.102264 Da .Physical And Chemical Properties Analysis
The molecular weight of “4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate” is 342.82. For more detailed physical and chemical properties, you may need to refer to specific databases or resources .Scientific Research Applications
Photoinitiating Behavior
A study by Cesur et al. (2015) explored the synthesis of methacrylate monomers with type I or II photoinitiating groups, derived from reactions involving chloromethyl acryloyl chloride and hydroxybenzophenone analogs. These compounds showed different photoinitiating activities compared to small molecule commercial analogs, indicating potential applications in photopolymerizations and as polymeric photoinitiators (Cesur et al., 2015).
Polymer Synthesis and Leather Industry Applications
Thamizharasi et al. (1999) researched the copolymerization of 4-chlorophenyl acrylate with methyl acrylate. This synthesis resulted in polymers with varying thermal properties, and their application in the leather industry as top coat and base coat materials was explored. These polymers were found to have excellent properties for leather applications (Thamizharasi et al., 1999).
Application in Corrosion Inhibition
Research by Lgaz et al. (2017) on chalcone derivatives, which share a structural similarity with 4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate, demonstrated their use as corrosion inhibitors for mild steel in hydrochloric acid solutions. These derivatives were effective in reducing corrosion, suggesting potential applications for similar compounds in metal protection (Lgaz et al., 2017).
Polymer Synthesis and Drug Release Studies
Arun and Reddy (2005) synthesized a novel crosslinker for polymeric hydrogels, which could be used in controlled drug release. The study showed that the release rate of the drug from these hydrogels depended on various factors like the crosslinking density and the pH of the medium. This suggests potential applications in biomedical fields such as drug delivery systems (Arun & Reddy, 2005).
Safety and Hazards
properties
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-20(2,3)19(23)24-17-10-8-15(9-11-17)18(22)12-7-14-5-4-6-16(21)13-14/h4-13H,1-3H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPALWHXSONULHH-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2465805.png)
![1-(Tert-butoxycarbonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2465806.png)

![6-(2,5-dimethylfuran-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2465810.png)
![N-[2-(2-Chlorophenoxy)butyl]prop-2-enamide](/img/structure/B2465814.png)
![1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2465815.png)
sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2465816.png)
![(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-enamide](/img/structure/B2465817.png)
![4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine](/img/structure/B2465818.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(3-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2465820.png)
![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2465821.png)

